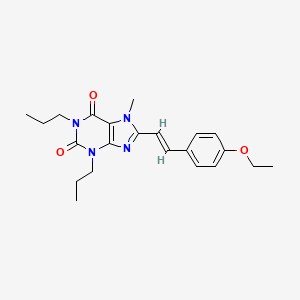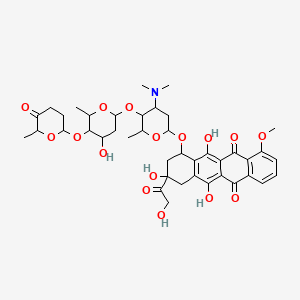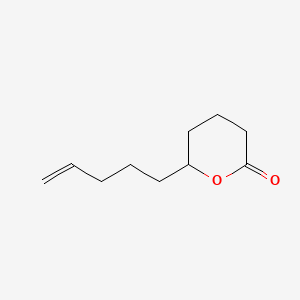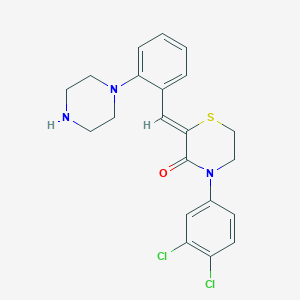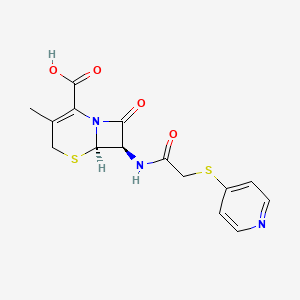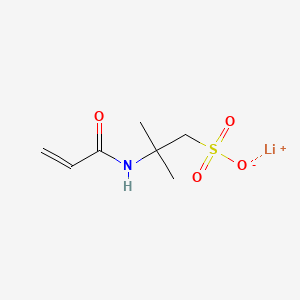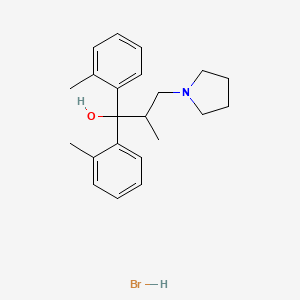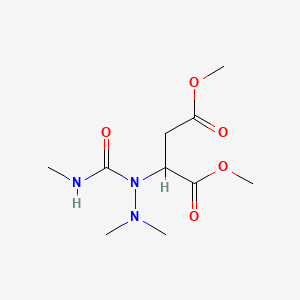
Dimethyl (2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)butanedioate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)butanedioate typically involves the reaction of dimethyl butanedioate with a hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions can vary widely, including different esters, amides, and hydrazine derivatives. The specific products depend on the reaction conditions and reagents used .
Scientific Research Applications
Dimethyl (2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)butanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound can be used in biochemical assays and studies involving enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl (2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)propanoate
- Dimethyl (2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)acetate
Uniqueness
Dimethyl (2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)butanedioate is unique due to its specific structure, which includes multiple functional groups that allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
96804-13-6 |
|---|---|
Molecular Formula |
C10H19N3O5 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
dimethyl 2-[dimethylamino(methylcarbamoyl)amino]butanedioate |
InChI |
InChI=1S/C10H19N3O5/c1-11-10(16)13(12(2)3)7(9(15)18-5)6-8(14)17-4/h7H,6H2,1-5H3,(H,11,16) |
InChI Key |
VAXDAARISXUACJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C(CC(=O)OC)C(=O)OC)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


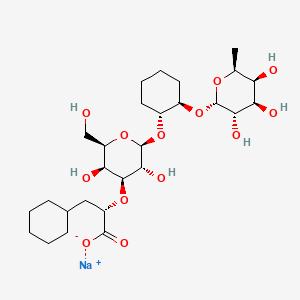
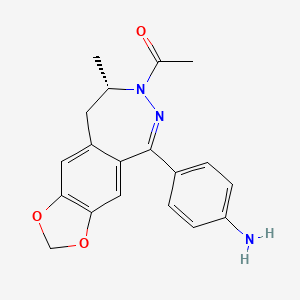
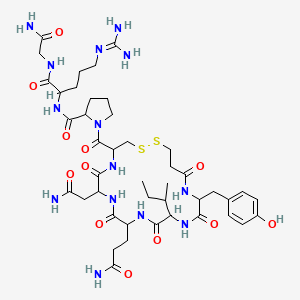

![4-[2-(4-benzhydrylpiperazin-1-yl)ethylamino]-2,6-dimethylpyridine-3-carboxylic acid;trihydrochloride](/img/structure/B12773928.png)
